2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their bioactivity and used in various pharmaceutical applications.
Triazoloquinazolines: Explored for their potential as therapeutic agents and materials science applications.
Uniqueness
What sets 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for developing new compounds with tailored functionalities .
Properties
Molecular Formula |
C22H17F2N7 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H17F2N7/c23-19(24)18-10-17(13-6-2-1-3-7-13)27-22-15(11-26-31(18)22)20-28-21-14-8-4-5-9-16(14)25-12-30(21)29-20/h1-9,11-12,17-19,27H,10H2 |
InChI Key |
YSZSLBOOIXMFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)F)C3=NN4C=NC5=CC=CC=C5C4=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
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